4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide
Overview
Description
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide, also known as 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride, is a compound with the CAS Number: 1604489-22-6 . It belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method could potentially be adapted for the synthesis of 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide.Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H19N3O.ClH/c15-8-3-6-14 (18)16-9-7-11-10-17-13-5-2-1-4-12 (11)13;/h1-2,4-5,10,17H,3,6-9,15H2, (H,16,18);1H . This indicates that the compound has a molecular weight of 281.78 .Chemical Reactions Analysis
While specific chemical reactions involving 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide have not been found, indole derivatives are known to undergo a variety of chemical reactions. For example, 2-Arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are known to react with tryptamine to form amide bonds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
- Application : Researchers have explored its potential as an anti-inflammatory agent. Naproxen, which inhibits both COX-1 and COX-2 enzymes, could be combined with this compound to enhance anti-inflammatory effects .
- Potential : Combining the anti-inflammatory action of naproxen with broad-spectrum antiviral activity may help reduce severe respiratory mortality associated with COVID-19 .
- Hybrid Molecule : Synthesizing a hybrid molecule that combines tryptamine and naproxen could yield interesting neuromodulatory effects .
- Potential : Investigating how this compound affects serotonin receptors could reveal novel therapeutic avenues .
- Testing : These derivatives were tested against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) for in vitro antitubercular activity .
Anti-Inflammatory Properties
Antiviral Activity
Neuromodulation and Behavior
Serotonin Signaling
Antitubercular Activity
Molecular Docking Studies
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can range from antiviral to anti-inflammatory, anticancer, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological responses .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Such factors can significantly impact the effectiveness of many compounds, including indole derivatives .
properties
IUPAC Name |
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBCAKFWFAQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.